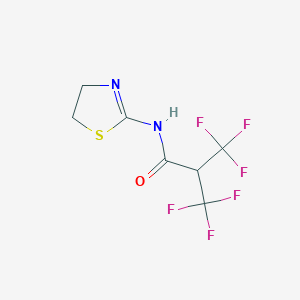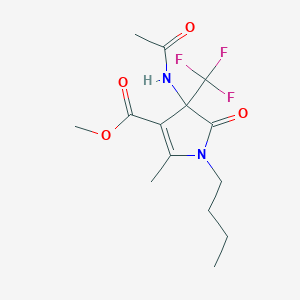![molecular formula C23H24ClFN2O2 B11058300 3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11058300.png)
3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrrolidine rings, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, halogen, or nitro groups.
Scientific Research Applications
3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-(4-bromophenyl)pyrrolidine-2,5-dione
- 3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-(4-methylphenyl)pyrrolidine-2,5-dione
- 3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Uniqueness
The uniqueness of 3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione lies in its specific combination of functional groups and structural features. The presence of both chlorophenyl and fluorophenyl groups, along with the piperidine and pyrrolidine rings, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C23H24ClFN2O2 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
3-[4-[2-(4-chlorophenyl)ethyl]piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H24ClFN2O2/c24-18-5-3-16(4-6-18)1-2-17-11-13-26(14-12-17)21-15-22(28)27(23(21)29)20-9-7-19(25)8-10-20/h3-10,17,21H,1-2,11-15H2 |
InChI Key |
XXSHJPQEEKTSCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCC2=CC=C(C=C2)Cl)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058221.png)

![3-fluoro-N-[7-(1-hydroxyethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11058242.png)


![4-fluoro-N-{1-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11058247.png)
![2-ethoxy-N-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11058264.png)

![2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole](/img/structure/B11058269.png)
![Hexanoic acid, 6-[[4-(1-methylethyl)benzoyl]amino]-](/img/structure/B11058273.png)
![Ethyl 4-[({2-[2-(acetylamino)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11058276.png)
![N,N'-benzene-1,2-diylbis[5-(4-fluorophenyl)furan-2-carboxamide]](/img/structure/B11058286.png)
![3-(5-chloro-2-methoxyphenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11058288.png)
![1-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B11058289.png)
